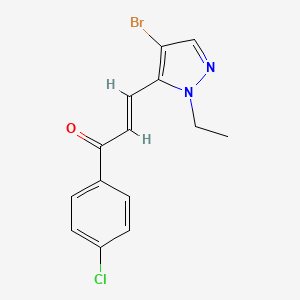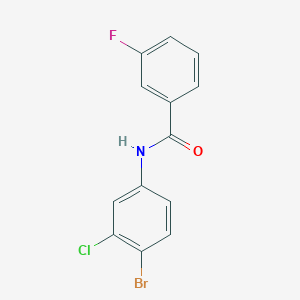![molecular formula C22H31N5O3S B4610905 1-(4-methylbenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4610905.png)
1-(4-methylbenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine
Overview
Description
1-(4-methylbenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine is a useful research compound. Its molecular formula is C22H31N5O3S and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.21476104 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibitors and Anticancer Potential
- Carbonic Anhydrase Inhibition: Compounds including 1H-pyrazol-1-yl and pyridinesulfonamide derivatives have been identified as inhibitors of carbonic anhydrase, a zinc enzyme critical in various physiological functions. These compounds exhibited inhibitory effects on different human isozymes, indicating potential for therapeutic applications in diseases where carbonic anhydrase is implicated (Sławiński et al., 2013).
- Anticancer Activity: A series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, demonstrated significant anticancer activity in an in vitro study on various cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Turov, 2020).
Receptor Binding and Pharmacological Studies
- Dopamine Receptor Binding: Studies have synthesized compounds like 3-(4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine, which demonstrated affinity for dopamine receptors. These compounds are potential dopamine D4 receptor ligands, indicating their potential use in neurological disorders (Guca, 2014).
Antimicrobial Applications
- Antibacterial Activities: Certain synthesized pyridazinyl sulfonamide derivatives showed significant antibacterial activities against various bacterial strains, suggesting their use as antimicrobial agents (Mohamed, 2007).
Synthesis and Structure Analysis
- Synthesis and Structure Characterisation: Novel pyrazole carboxamide derivatives containing piperazine moiety have been synthesized, with their structure confirmed by spectroscopic techniques. This contributes to the understanding of their molecular properties and potential applications (Lv et al., 2013).
Lymphocyte Function-Associated Antigen-1 Inhibitors
- Potential in Inflammatory Diseases: Compounds like (R)-1-acetyl-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-5-methyl-imidazolidine-2,4-dione have been synthesized as potent antagonists of LFA-1, indicating their potential in treating inflammatory diseases (Latli et al., 2011).
Adenosine Receptor Antagonists
- 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: These compounds were designed and synthesized as high-affinity A(2B) adenosine receptor antagonists, suggesting their potential in pharmacological applications targeting the adenosine receptor (Borrmann et al., 2009).
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S/c1-18-5-7-19(8-6-18)15-25-10-12-26(13-11-25)22(28)20-4-3-9-27(16-20)31(29,30)21-14-23-24(2)17-21/h5-8,14,17,20H,3-4,9-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBCCQPVQRNIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4610831.png)
![2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4610835.png)
![(3-chlorophenyl)[1-(3-furoyl)-3-piperidinyl]methanone](/img/structure/B4610847.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4610852.png)
![5-[4-(allyloxy)benzylidene]-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4610861.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4610876.png)

![2-(1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4610886.png)
![5-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4610892.png)

![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4610912.png)
![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-propylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4610925.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4610932.png)
![2-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4610938.png)
